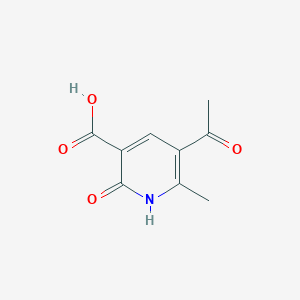

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

This compound serves as a building block in the synthesis of various heterocyclic compounds. It’s particularly useful in creating pyridine derivatives, which are a core structure in many pharmaceuticals. The ketone group in the compound can undergo condensation reactions, forming more complex structures that are often seen in drug molecules .

Antimalarial Agents

Derivatives of this compound have shown potential as antimalarial agents. In scientific studies, certain modifications of the pyridine ring have led to compounds that exhibit significant effects against malaria parasites, highlighting the therapeutic potential of this chemical class .

Ligand Design for Metal Complexes

The carboxylic acid group of this compound allows it to act as a ligand, binding to metal ions to form complexes. These complexes can be studied for their catalytic properties or potential use in materials science .

Organic Synthesis Intermediates

As an intermediate in organic synthesis, this compound can be transformed through various chemical reactions, such as reduction or nucleophilic addition, to yield a wide range of organic molecules. This versatility makes it valuable in synthetic chemistry research .

Drug Precursors

The structural features of this compound make it a precursor in the synthesis of drugs. Its reactive sites allow for targeted modifications, leading to the development of new pharmacologically active molecules .

Bioactive Compound Research

Research into bioactive compounds often involves the pyridine ring due to its presence in many biologically active molecules. This compound, with its additional functional groups, provides a platform for the development of new bioactive substances .

Material Science Applications

In material science, this compound can be used to synthesize organic materials with specific electronic or photonic properties. The pyridine ring can contribute to the conductivity and stability of these materials .

Analytical Chemistry Reagents

The compound can be used to create reagents for analytical chemistry. Its ability to react with various substances makes it useful in developing assays and tests for chemical detection and quantification .

Direcciones Futuras

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Thus, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Propiedades

IUPAC Name |

5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-4-6(5(2)11)3-7(9(13)14)8(12)10-4/h3H,1-2H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSMSJUGKUGGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60530550 | |

| Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

CAS RN |

88302-06-1 | |

| Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)

![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)